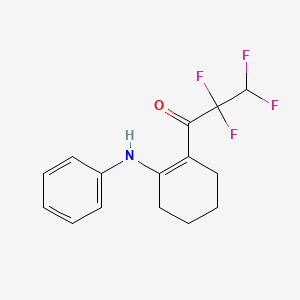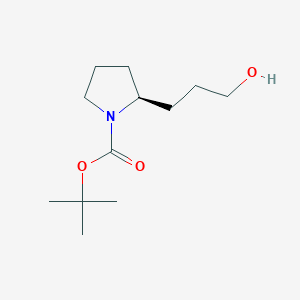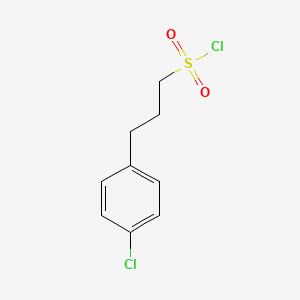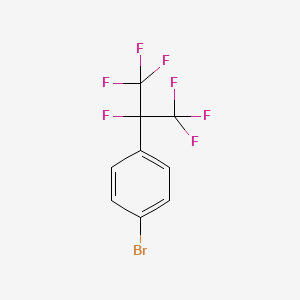![molecular formula C14H14F3NO B3118503 2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone CAS No. 239478-38-7](/img/structure/B3118503.png)
2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone
Übersicht
Beschreibung
2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone is a useful research compound. Its molecular formula is C14H14F3NO and its molecular weight is 269.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
The compound has been used in the chemoenzymatic synthesis of Odanacatib precursors. This involves a Suzuki‐Miyaura cross‐coupling and bioreduction sequence, which is significant for developing stereoselective routes towards specific inhibitors like Odanacatib, an orally bioavailable and selective inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Synthesis of Enantiomers
This chemical has been pivotal in the asymmetric synthesis of both enantiomers of certain compounds, such as 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine. The selective conversion process demonstrates its utility in producing enantiomers of chiral building blocks with significant yields (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Synthesis of Eu-Based β-Diketone-Sensor
The compound has been used in the design and synthesis of a new β-diketone, which has applications in detecting Al3+ ions with high selectivity and sensitivity. This showcases its potential in developing sensitive and specific ion detection methods (Yu et al., 2017).
Green Synthesis of 1,8-Naphthyridines
It plays a role in the eco-friendly synthesis of novel 1,8-naphthyridines. This method offers a low-cost and environmentally friendly approach for producing compounds with substantial antimicrobial activity (Nandhikumar & Subramani, 2018).
Synthesis of Trifluoromethylated β-Acetal-Diols
The compound is essential in synthesizing novel trifluoromethylated β-acetal-diols, demonstrating its utility in complex organic synthesis processes (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).
Lipase-Catalyzed Optical Resolution
It has been used in the optical resolution of racemic compounds via lipase-catalyzed enantioselective acetylation. This highlights its application in producing optically pure compounds, crucial in pharmaceutical and chemical industries (Kato et al., 1995).
Synthesis of Tetracyclic Compounds
The compound aids in the regioselective synthesis of new tetracyclic 3-(trifluoromethyl)-spiro(chromen[4,3-c]pyrazole-4,1′-cycloalkanes), offering a method for producing complex heterocyclic systems (Bonacorso et al., 2014).
Synthesis of Hyperbranched Polymers
This chemical compound is also used in the synthesis of hyperbranched polymers with varying degrees of branching, indicating its versatility in polymer science (Segawa, Higashihara, & Ueda, 2010).
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-9-5-7-10(8-6-9)18-12-4-2-3-11(12)13(19)14(15,16)17/h5-8,18H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAGZEWUVJVUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(CCC2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


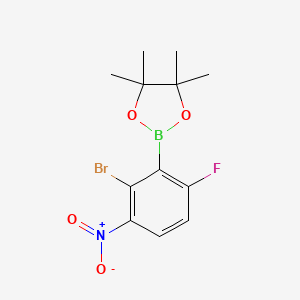


![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
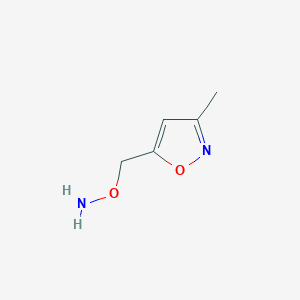
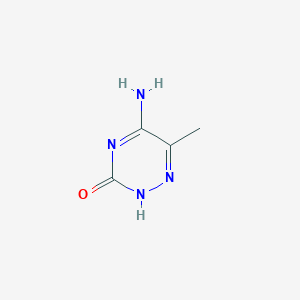
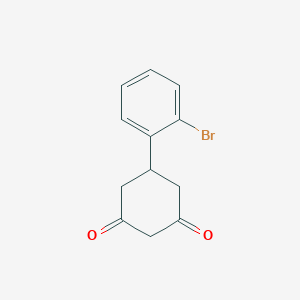
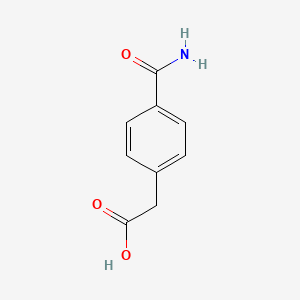
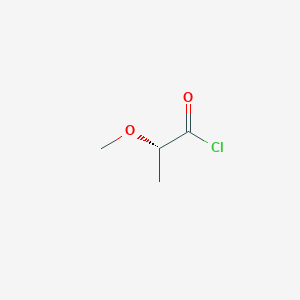
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
